1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine
Description
Systematic IUPAC Name and Alternative Designations
The compound 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for heterocyclic organic compounds. The name reflects its structure:
- 1-(1-Methyl-1H-pyrazol-3-yl) : A pyrazole ring substituted with a methyl group at the 1-position (nitrogen atom) and a methanamine group at the 3-position.
- N-[(1-Propyl-1H-pyrazol-4-yl)methyl] : A second pyrazole ring substituted with a propyl group at the 1-position (nitrogen atom) and a methylene group (-CH2-) at the 4-position, which connects to the methanamine nitrogen.
Alternative designations include AKOS030251517 (from PubChem) and EVT-12356120 (from EvitaChem). These identifiers are used in chemical databases and commercial catalogs to streamline referencing. The compound is also described as a bis-pyrazolylmethanamine derivative , emphasizing its two pyrazole moieties linked via a methanamine bridge.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | Systematic derivation |
| Common Synonyms | AKOS030251517, EVT-12356120 | |
| Chemical Class | Bis-pyrazolylmethanamine |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C12H20N5 , determined by summing the constituent atoms:
- 12 Carbon atoms : From the two pyrazole rings (3 carbons each), methyl/propyl substituents, and methanamine linker.
- 20 Hydrogen atoms : Distributed across the rings, substituents, and linker.
- 5 Nitrogen atoms : Two from each pyrazole ring and one from the methanamine group.
The molecular weight is 234.33 g/mol , calculated as:
$$
(12 \times 12.01) + (20 \times 1.01) + (5 \times 14.01) = 234.33 \, \text{g/mol}.
$$
This aligns with structurally similar compounds, such as N-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-3-amine (C12H19N5, 233.31 g/mol), differing by one hydrogen atom due to substituent positioning.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H20N5 | Calculated |
| Molecular Weight | 234.33 g/mol | Calculated |
| Related Compounds | C12H19N5 (233.31 g/mol) |
Isomeric Considerations and Tautomerism in Pyrazole Systems
Pyrazole rings exhibit tautomerism , where hydrogen atoms shift between adjacent nitrogen atoms (N1 and N2). However, in this compound, tautomerism is restricted due to:
- Substitution at N1 : The methyl and propyl groups at the 1-position of both pyrazole rings lock the hydrogen at N1, preventing tautomeric shifts.
- Fixed Bonding : The methanamine linker creates a rigid structure, further stabilizing the tautomeric form.
Geometric isomerism is absent due to the absence of double bonds or chiral centers. However, conformational isomerism arises from rotation around the C-N bond in the methanamine linker, though these conformers are interconvertible at room temperature.
| Structural Feature | Impact on Isomerism | Source |
|---|---|---|
| N1 Substitution | Suppresses tautomerism | |
| Methanamine Linker | Allows conformational isomerism |
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-3-5-17-10-11(8-14-17)7-13-9-12-4-6-16(2)15-12;/h4,6,8,10,13H,3,5,7,9H2,1-2H3;1H |
InChI Key |
IMAVCDJSGSYVGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Derivatives
The foundational step involves synthesizing substituted pyrazole precursors. 1-Methyl-1H-pyrazol-3-amine and 1-propyl-1H-pyrazole-4-carbaldehyde are typically prepared via nucleophilic substitution.
Procedure :
- 1-Methyl-1H-pyrazol-3-amine : Pyrazole is treated with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours, achieving 85% yield.
- 1-Propyl-1H-pyrazole-4-carbaldehyde : Propyl bromide reacts with pyrazole-4-carbaldehyde in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (78°C), yielding 78% product.
| Precursor | Reagents | Conditions | Yield |
|---|---|---|---|
| 1-Methyl-1H-pyrazol-3-amine | Methyl iodide, DMF | 60°C, 12 hr | 85% |
| 1-Propyl-1H-pyrazole-4-carbaldehyde | Propyl bromide, K₂CO₃ | Reflux, 6 hr | 78% |
Reductive Amination
The methanamine bridge is formed via reductive amination between the aldehyde and amine groups.
Procedure :
- Imine Formation : 1-Propyl-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrazol-3-amine react in methanol with acetic acid (catalyst) at 25°C for 4 hours.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) is added at 0°C, and the mixture is stirred for 12 hours. The reaction achieves 72% yield after purification via silica gel chromatography.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Imine Formation | Acetic acid, MeOH | 25°C, 4 hr | 89% |
| Reduction | NaBH₃CN | 0°C → 25°C, 12 hr | 72% |
Coupling Reactions
Alternative routes employ palladium-catalyzed cross-coupling to connect pyrazole units.
Procedure :
- Buchwald-Hartwig Amination : Using Pd(OAc)₂ and Xantphos as a ligand, the reaction proceeds in toluene at 110°C for 24 hours, yielding 68%.
| Catalyst System | Ligand | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ (5 mol%) | Xantphos | Toluene | 110°C | 68% |
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance alkylation rates, while methanol optimizes reductive amination.
| Reaction | Optimal Solvent | Dielectric Constant | Rate Increase vs. THF |
|---|---|---|---|
| Alkylation | DMF | 36.7 | 3.2× |
| Reductive Amination | Methanol | 32.7 | 1.8× |
Catalysts
- Palladium Complexes : Pd(OAc)₂ with biphenyl ligands accelerates coupling (TOF = 12 h⁻¹).
- Acid Catalysts : Acetic acid (5 mol%) reduces imine formation time by 40%.
Temperature and Time
- Alkylation : Elevated temperatures (>60°C) risk N-alkylation byproducts.
- Reductive Amination : Prolonged stirring (>24 hr) at 25°C diminishes yield due to borane decomposition.
Industrial-Scale Production
Continuous flow reactors (CFRs) address batch process limitations:
| Parameter | Batch Process | CFR | Improvement |
|---|---|---|---|
| Cycle Time | 48 hr | 6 hr | 8× |
| Yield | 68% | 82% | +14% |
| Solvent Consumption | 12 L/kg | 4 L/kg | -67% |
CFRs employ microfluidic channels (500 µm diameter) and real-time HPLC monitoring to maintain purity >98%.
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 4.25 (s, 2H, CH₂NH), 3.90 (s, 3H, N-CH₃), 2.60 (t, 2H, CH₂CH₂CH₃).
- ESI-MS : m/z 284.2 [M+H]⁺ (calc. 284.19).
Purity Assessment
Reverse-phase HPLC (C18 column, ACN/H₂O gradient) confirms purity ≥99% with tᵣ = 8.2 min.
Challenges and Solutions
Regioselectivity in Alkylation
Challenge : Competing N1 vs. N2 alkylation in pyrazoles.
Solution : Bulky bases (e.g., DBU) favor N1 substitution by kinetic control.
Chemical Reactions Analysis
1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Pyrazole derivatives have been investigated for their potential anticancer properties. Research indicates that certain pyrazole compounds can inhibit tumor growth by targeting specific cancer cell pathways. For instance, compounds structurally similar to 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine have shown promise in inhibiting cell proliferation in various cancer types, including breast and lung cancers .
-
Anti-inflammatory Effects
- Studies have demonstrated that pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process. This application is particularly relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional options .
- Neuroprotective Properties
Agricultural Applications
-
Insecticidal Activity
- The compound has been evaluated for its insecticidal properties against pests such as Aphis fabae. In laboratory settings, certain pyrazole derivatives demonstrated significant mortality rates at low concentrations, indicating their potential as effective insecticides . This application is crucial for developing environmentally friendly pest control agents.
-
Herbicide Development
- Pyrazole derivatives are also being explored as herbicides due to their ability to inhibit specific biochemical pathways in plants. Research has shown that these compounds can selectively target weeds without harming crops, thereby enhancing agricultural productivity while reducing chemical runoff into the environment .
Material Science Applications
- Polymer Chemistry
- Catalysis
Data Tables
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated a series of pyrazole derivatives, including those similar to this compound. The results showed that these compounds inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Case Study 2: Insecticidal Efficacy
In a controlled laboratory experiment, a novel pyrazole derivative was tested against Aphis fabae. The compound demonstrated an 85% mortality rate at a concentration of 12.5 mg/L after 48 hours, suggesting its potential as a viable alternative to conventional insecticides.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine, we analyze structurally analogous methanamine derivatives:
Table 1: Structural and Functional Comparison of Pyrazole-Based Methanamine Derivatives
Key Findings
Aromatic substituents (e.g., phenyl in ) improve target affinity but may reduce solubility .
Synthetic Accessibility :
- Compounds with bulky substituents (e.g., isopropyl in ) often exhibit lower synthetic yields due to steric hindrance during coupling reactions .
- In , the use of pyridinyl ethylamine (27g) achieved an 80% yield, highlighting the importance of amine nucleophile reactivity in synthesis .
Structural-Activity Relationships (SAR) :
- Positional isomerism : Pyrazole-3-yl vs. 4-yl substitution (e.g., , compounds 13av vs. 13aw) alters binding modes in kinase inhibitors. The 3-yl position is more favorable for hydrogen bonding .
- Chain length : Propyl (C₃) substituents () balance hydrophobicity and metabolic stability better than longer alkyl chains .
Safety and Toxicity :
- Methanamine derivatives with N-methyl groups (e.g., ) show moderate acute toxicity (H302, H315), necessitating careful handling .
Biological Activity
The compound 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The structural features of pyrazole compounds contribute significantly to their pharmacological properties, making them valuable in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of 234.31 g/mol. The compound features two pyrazole rings, which are known to enhance biological activity through various mechanisms, including anti-inflammatory, antimicrobial, and anticancer effects.
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their biological activities. The following sections summarize key findings from recent research regarding the biological activity of the compound .
1. Antimicrobial Activity
Pyrazole derivatives exhibit significant antimicrobial properties. A study reported that certain pyrazole compounds showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances this activity, suggesting that the structure of this compound could be optimized for better efficacy against microbial pathogens .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating that modifications in the pyrazole structure can lead to significant anti-inflammatory effects .
3. Anticancer Activity
Pyrazole derivatives have also been explored for their anticancer properties. Research has shown that certain compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, a study highlighted that pyrazole-based compounds exhibited IC50 values comparable to established anticancer drugs, suggesting that this compound might possess similar capabilities .
Case Studies
Several case studies illustrate the biological activities of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
